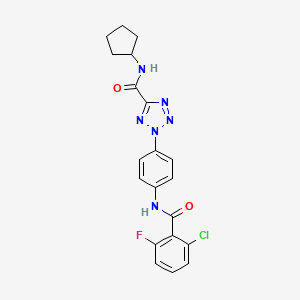

![molecular formula C18H14N2O2 B2775948 2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-83-8](/img/structure/B2775948.png)

2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chromenopyrazolones and related derivatives are synthesized through various methods, including multi-component reactions that offer efficient pathways to these compounds. For instance, a novel procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones involves the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst, highlighting an eco-friendly and reusable approach for the synthesis of chromene derivatives under solvent-free conditions (Fekri et al., 2018). This method emphasizes the importance of green chemistry in the synthesis of complex molecules.

Applications in Catalysis

Chromene derivatives have been employed as catalysts in various organic reactions. For example, activated carbon/MoO3 has been used as an efficient catalyst for the green synthesis of chromeno[d]pyrimidinediones and xanthenones, demonstrating the utility of chromene-based compounds in facilitating organic transformations under environmentally friendly conditions (Sabet Mehr et al., 2020). This illustrates the potential of these compounds in sustainable chemistry and their role in advancing synthesis methodologies.

Photophysical and Biological Properties

Chromene derivatives exhibit interesting photophysical properties, as seen in the investigation of 2H-pyrano[3,2-c]chromen-5-one derivatives, which were studied for their photochromic and redox characteristics (Huang et al., 2007). These properties are significant for applications in materials science, including the development of photo-responsive materials.

Environmental and Industrial Applications

The reaction between m-diphenols and 2-alkenals, producing chromenols and chromandiols, sheds light on the chemical pathways that contribute to the scavenging ability of m-diphenols for alkenals produced as a consequence of lipid oxidation. This reaction demonstrates the environmental and industrial relevance of chromene derivatives in mitigating oxidative stress and potentially in the development of antioxidants (Hidalgo & Zamora, 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to target the thrombopoietin (tpo) receptor . The Tpo receptor plays a crucial role in the production of platelets from megakaryocytes, and its activation is used in the treatment of thrombocytopenia .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its potential interaction with the tpo receptor, it might influence the jak-stat signaling pathway, which is the primary pathway activated by the tpo receptor .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are metabolized primarily in the liver .

Result of Action

If it acts similarly to related compounds, it might lead to an increase in platelet production, which could be beneficial in conditions like thrombocytopenia .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19-20/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTVXWCOXUTKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775868.png)

![N-[[4-[4-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2775871.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)

![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)